{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride

Catalog No.
S862487
CAS No.
1185299-61-9
M.F
C14H30Cl2N2O2
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy...

CAS Number

1185299-61-9

Product Name

{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine;dihydrochloride

Molecular Formula

C14H30Cl2N2O2

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H

InChI Key

XLJMVHHETOGDKK-UHFFFAOYSA-N

SMILES

COCCN1CCC(CC1)CNCC2CCCO2.Cl.Cl

Canonical SMILES

COCCN1CCC(CC1)CNCC2CCCO2.Cl.Cl
  • Chemical Suppliers

    The compound can be purchased from a few chemical suppliers, but the product descriptions typically only mention its CAS number (1185299-61-9) and highlight its availability for research purposes [, ].

  • Structural Similarity

    Since the compound's structure has not been widely explored in scientific literature, some researchers might investigate it due to its structural similarity to other molecules with known bioactivity. This approach could involve in-silico modeling and prediction of potential targets or mechanisms of action.

The compound {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring and a tetrahydrofuran moiety. The presence of a methoxyethyl group suggests potential interactions with various biological targets, making it an interesting candidate for pharmacological studies. Its dihydrochloride salt form enhances solubility, which is beneficial for biological assays.

Typical of amines and ethers, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.
  • Acid-Base Reactions: As a basic amine, it can interact with acids to form salts (e.g., dihydrochloride).
  • Redox Reactions: The presence of the tetrahydrofuran ring allows for potential oxidation or reduction processes.

These reactions are essential for understanding its reactivity and potential modifications in synthetic pathways.

The biological activity of this compound can be predicted using structure-activity relationship models. Such models indicate that compounds with similar structures often exhibit activities such as:

  • Antidepressant Effects: Due to the piperidine structure, it may interact with neurotransmitter systems.
  • Antinociceptive Properties: Potential analgesic effects have been noted in related compounds.
  • Cytotoxicity: Some derivatives have shown selective toxicity towards cancer cell lines, indicating potential for anticancer applications .

Synthesis of {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride typically involves:

  • Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions.
  • Alkylation: The introduction of the methoxyethyl group via alkylation reactions using appropriate halides.
  • Tetrahydrofuran Integration: This can be achieved through etherification reactions, where tetrahydrofuran derivatives are reacted with the piperidine precursor.
  • Salt Formation: Finally, treatment with hydrochloric acid to yield the dihydrochloride salt.

These steps require careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or analgesics.
  • Chemical Biology: In studies exploring receptor interactions and signaling pathways.
  • Material Science: Investigating its properties in polymer chemistry due to its ether functionalities.

Interaction studies using computational methods like molecular docking can provide insights into how this compound interacts with various biological targets. These studies may focus on:

  • Receptor Binding Affinity: Evaluating how effectively the compound binds to neurotransmitter receptors.
  • Enzyme Inhibition: Assessing its potential as an inhibitor for enzymes involved in metabolic pathways.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells and its bioavailability.

Such studies are crucial for predicting therapeutic efficacy and safety profiles.

Similar Compounds

Several compounds share structural similarities with {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride, including:

  • 1-(2-Methoxyethyl)piperidine
    • Similarity: Contains the piperidine ring and methoxyethyl group.
    • Unique Aspect: Lacks the tetrahydrofuran moiety.
  • Tetrahydrofuran derivatives
    • Similarity: Contains the tetrahydrofuran structure.
    • Unique Aspect: Varies in functional groups attached to the tetrahydrofuran ring.
  • Piperidine-based analgesics
    • Similarity: Shares the piperidine core structure.
    • Unique Aspect: Different substituents affecting pharmacological activity.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
1-(2-Methoxyethyl)piperidinePiperidine ring + methoxyethylNo tetrahydrofuran moiety
Tetrahydrofuran derivativesTetrahydrofuran coreVarying functional groups
Piperidine-based analgesicsPiperidine coreDifferent pharmacological profiles

The uniqueness of {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride lies in its combination of both piperidine and tetrahydrofuran structures, which may offer distinct biological activities compared to its analogs.

Dates

Last modified: 08-16-2023

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